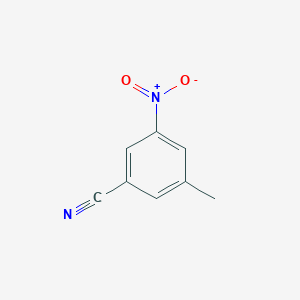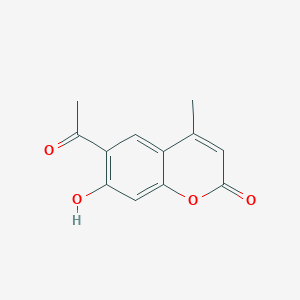
6-アセチル-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, also known as esculetin, is a natural coumarin compound found in various plant species . It has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties .
Synthesis Analysis
The starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one was prepared by 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via Pechmann reaction .
Molecular Structure Analysis
The molecular formula of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is C12H10O4 . The InChI code is 1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 .
Chemical Reactions Analysis
The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one involves a Pechmann reaction, which is a type of condensation reaction .
Physical And Chemical Properties Analysis
The CAS Number of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is 16555-98-9 . The molecular weight is 218.21 . The InChI key is AYAFDQIOLUUJHW-UHFFFAOYSA-N .
科学的研究の応用
以下は、「6-アセチル-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン」の科学研究における用途について、独自の用途に焦点を当てて包括的に分析したものです。
酵素阻害剤
この化合物は、タンパク質チロシンホスファターゼ1B、アセチルコリンエステラーゼ、モノアミンオキシダーゼなど、糖尿病、アルツハイマー病、うつ病などの治療における重要な標的となるさまざまな酵素の阻害剤として使用されています .
抗菌活性
この化合物は、肺炎球菌などの病原体に対して高い抗菌活性を示し、緑膿菌、枯草菌、セレウス菌、サルモネラ・パナマなどの他の細菌に対しても試験されています .
抗真菌活性
この化合物は、アスペルギルス・ニガー、ペニシリウム・クリソゲニウム、フザリウム・モネリフォルム、アスペルギルス・フラバスなどの真菌に対して、ジャガイモデキストロース寒天培地を用いて抗真菌活性をスクリーニングされています .
合成方法の研究
この化合物を含むクマリン系の合成方法について、その生物学的特性と潜在的な用途を調査するために研究が行われています .
セロトニン受容体親和性
この化合物にピペラジン基を含む新しい誘導体が設計および合成され、神経学的疾患に関連する5-HT 1Aおよび5-HT 2Aなどのセロトニン受容体に対する親和性が研究されています .
電気化学的合成
この化合物を使用して電気化学的手法を用いたワンポット合成方法に関する研究があり、医薬品やその他の化学製品のより効率的な生産方法を提供する可能性があります .
作用機序
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures . The specific interactions depend on the structural features of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The specific pathways affected depend on the structural features of the coumarin derivative and the nature of the target.
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structural features .
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects . The specific effects depend on the structural features of the coumarin derivative and the nature of the target.
Action Environment
The action of coumarin derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
将来の方向性
Coumarins, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, have valuable biological and pharmaceutical properties. The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research may focus on exploring more biological properties and potential applications of this compound.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
6-acetyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAFDQIOLUUJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421600 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16555-98-9 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
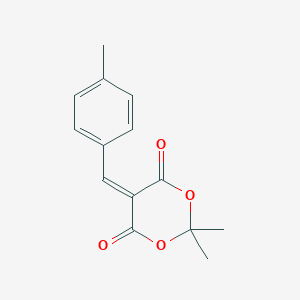
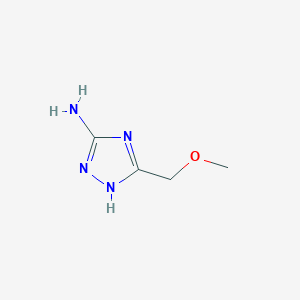
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
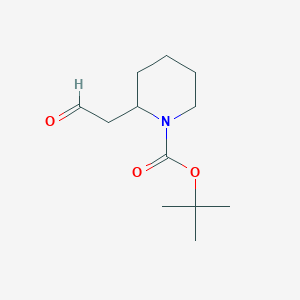
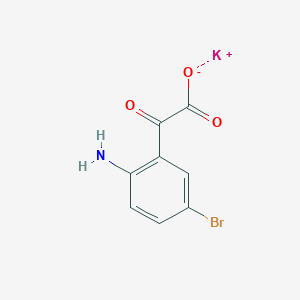
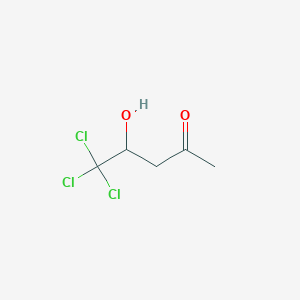

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)
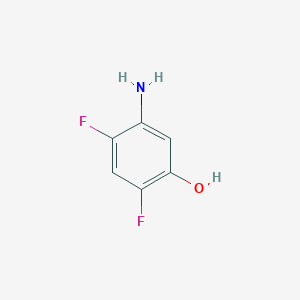
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
